R-2 Methanandamide
R-2 Methanandamide
R-2 methanandamide is a cannabinoid analog with a methyl group in the (R) configuration at C-2 of the ethanolamine group. In contrast to the other methyl-anandamide analogs, R-2 methanandamide is not an amidohydrolase inhibitor and is nearly as susceptible to amide hydrolysis as AEA itself.
Brand Name:
Vulcanchem
CAS No.:
157182-47-3
VCID:
VC0164264
InChI:
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m1/s1
SMILES:
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O
Molecular Formula:
C23H39NO2
Molecular Weight:
361.6 g/mol
R-2 Methanandamide
CAS No.: 157182-47-3
Reference Standards
VCID: VC0164264
Molecular Formula: C23H39NO2
Molecular Weight: 361.6 g/mol
CAS No. | 157182-47-3 |
---|---|
Product Name | R-2 Methanandamide |
Molecular Formula | C23H39NO2 |
Molecular Weight | 361.6 g/mol |
IUPAC Name | (5Z,8Z,11Z,14Z)-N-[(2R)-2-hydroxypropyl]icosa-5,8,11,14-tetraenamide |
Standard InChI | InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m1/s1 |
Standard InChIKey | HTNMZCWZEMNFCR-FQPARAGTSA-N |
Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC[C@@H](C)O |
SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O |
Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O |
Description | R-2 methanandamide is a cannabinoid analog with a methyl group in the (R) configuration at C-2 of the ethanolamine group. In contrast to the other methyl-anandamide analogs, R-2 methanandamide is not an amidohydrolase inhibitor and is nearly as susceptible to amide hydrolysis as AEA itself. |
Synonyms | (R)-(−)-Arachidonyl-2/'-Hydroxy-1/'-Propylamide |
Reference | 1.Abadji, V.,Lin, S.,Taha, G., et al. (R)-Methanandamide: A chiral novel anandamide possessing higher potency and metabolic stability. Journal of Medicinal Chemistry 37, 1889-1893 (1994). |
PubChem Compound | 10361237 |
Last Modified | Nov 11 2021 |
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